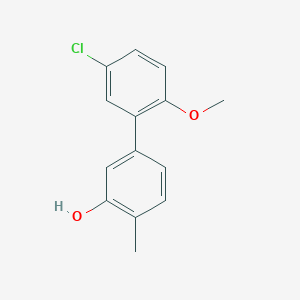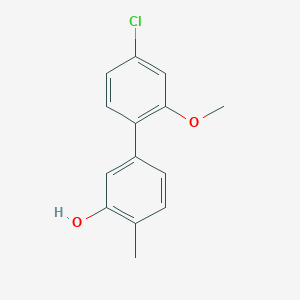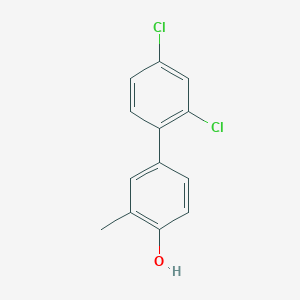
3-Methyl-5-(4-trifluoromethylphenyl)phenol, 95%
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Methyl-5-(4-trifluoromethylphenyl)phenol (95%) is a chemical compound that is used in a variety of scientific applications. It is a colorless, crystalline solid with a melting point of 126-127°C and a boiling point of 220-221°C. It is soluble in water, alcohol, and ether. It has a low solubility in most organic solvents. 3-Methyl-5-(4-trifluoromethylphenyl)phenol has a wide range of uses in the scientific field, including synthesis, research, and laboratory experiments.
Mecanismo De Acción
The mechanism of action of 3-Methyl-5-(4-trifluoromethylphenyl)phenol is not well understood. However, it is believed that the compound acts as a Lewis acid, accepting electrons from other molecules. This allows it to act as a catalyst in the synthesis of a variety of compounds.
Biochemical and Physiological Effects
3-Methyl-5-(4-trifluoromethylphenyl)phenol is not known to have any significant biochemical or physiological effects. It is not known to be toxic, mutagenic, or carcinogenic.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 3-Methyl-5-(4-trifluoromethylphenyl)phenol in laboratory experiments include its low cost and its wide range of applications. It is also relatively easy to synthesize and purify. The main limitation of using this compound in laboratory experiments is its low solubility in most organic solvents.
Direcciones Futuras
There are several potential future directions for the use of 3-Methyl-5-(4-trifluoromethylphenyl)phenol. These include its use as a catalyst in the synthesis of more complex compounds, its use as a reagent for the synthesis of polymers and biopolymers, and its use as a ligand in coordination chemistry. Additionally, further research could be conducted to better understand the mechanism of action of the compound.
Métodos De Síntesis
3-Methyl-5-(4-trifluoromethylphenyl)phenol can be synthesized by several methods. One method involves the reaction of 4-trifluoromethylphenol with methyl iodide in the presence of a base, such as sodium hydroxide. The reaction yields a white solid that is then purified by recrystallization. Another method involves the reaction of 4-trifluoromethylphenol with thionyl chloride in the presence of a base, such as potassium carbonate. The reaction yields a white solid that is then purified by recrystallization.
Aplicaciones Científicas De Investigación
3-Methyl-5-(4-trifluoromethylphenyl)phenol is used in a variety of scientific research applications. It has been used as a catalyst in the synthesis of a variety of compounds, including pharmaceuticals, agrochemicals, and fine chemicals. It has also been used as a reagent in the synthesis of heterocyclic compounds and as a ligand in coordination chemistry. Additionally, it has been used as a reagent in the synthesis of polymers and biopolymers.
Propiedades
IUPAC Name |
3-methyl-5-[4-(trifluoromethyl)phenyl]phenol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11F3O/c1-9-6-11(8-13(18)7-9)10-2-4-12(5-3-10)14(15,16)17/h2-8,18H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BGWFRCAJNCUPPR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)O)C2=CC=C(C=C2)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11F3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10683949 |
Source


|
| Record name | 5-Methyl-4'-(trifluoromethyl)[1,1'-biphenyl]-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10683949 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
252.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1261934-70-6 |
Source


|
| Record name | 5-Methyl-4'-(trifluoromethyl)[1,1'-biphenyl]-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10683949 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


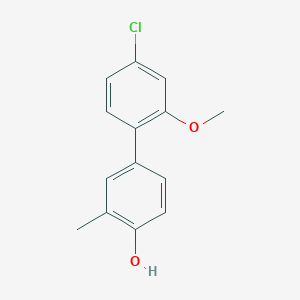
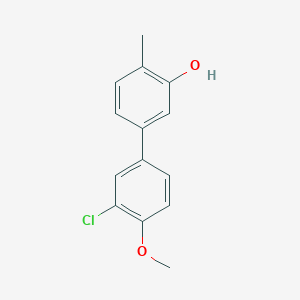

![5-[5-(Methoxycarbonyl)thiophen-3-yl]-2-methylphenol, 95%](/img/structure/B6372038.png)
